molecular formula C10H9ClN2 B11754156 2-Chloro-4,8-dimethylquinazoline

2-Chloro-4,8-dimethylquinazoline

Cat. No.: B11754156
M. Wt: 192.64 g/mol
InChI Key: TUWPJQOWEWJFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,8-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound’s molecular formula is C10H9ClN2, and it has a molecular weight of 192.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinazoline derivatives, including 2-Chloro-4,8-dimethylquinazoline, involves the use of microwave irradiation (MWI). MWI is an effective, sustainable, and greener source of energy compared to conventional heating. It accelerates the formation of desired compounds due to thermal and kinetic effects .

Another method involves the Lewis-acid-catalyzed activation of nitriles and intramolecular cyclization in a one-pot reaction sequence. This solvent-free and transition-metal-free reaction is rapid and efficient .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. For example, the preparation of 2,4-dichloroquinazoline involves heating a mixture of 2,4-quinazoline diones, phosphorus oxychloride, and trimethylamine, followed by purification steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,8-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4,8-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-7(2)12-10(11)13-9(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWPJQOWEWJFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.